Nisinic acid

Beschreibung

Eigenschaften

IUPAC Name |

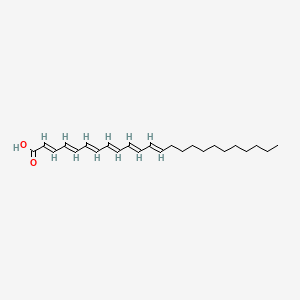

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJECVSSKXFCJ-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318739 | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68378-49-4, 81247-23-6 | |

| Record name | C24:6n-3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68378-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nisin: A Comprehensive Technical Guide to its Structure-Function Relationship for Researchers and Drug Development Professionals

Abstract

Nisin, a member of the lantibiotic family of antimicrobial peptides, has a long history of safe and effective use as a food preservative. Its potent bactericidal activity against a wide range of Gram-positive bacteria, including drug-resistant pathogens, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the intricate relationship between the structure of nisin and its multifaceted functions. We delve into the biosynthesis of this complex peptide, its dual mechanism of action involving lipid II-mediated pore formation and inhibition of cell wall synthesis, and the critical structural motifs that govern its activity. Furthermore, this guide summarizes key quantitative data on nisin's efficacy, details essential experimental protocols for its study, and presents visual representations of its biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Nisin is a 34-amino acid cationic peptide produced by certain strains of Lactococcus lactis.[1] It is characterized by the presence of unusual amino acids, including dehydroalanine (B155165) (Dha), dehydrobutyrine (Dhb), lanthionine (B1674491) (Ala-S-Ala), and β-methyllanthionine (Abu-S-Ala), which are formed through extensive post-translational modifications.[2] These modifications result in a unique pentacyclic structure that is crucial for its biological activity.[1] Nisin's primary target is the bacterial cell wall precursor, lipid II, a feature that contributes to its high potency and specificity.[3] Its dual mechanism of action, which includes both pore formation in the cell membrane and inhibition of peptidoglycan synthesis, makes it a formidable antimicrobial agent.[3][4] This guide will systematically dissect the structural features of nisin and correlate them with its diverse biological functions.

Nisin Structure

The mature nisin molecule is a flexible, elongated peptide with a positively charged C-terminus and a more hydrophobic N-terminus.[5] Its structure is defined by five thioether rings, designated A, B, C, D, and E, which are formed by the linkage of dehydroamino acids with cysteine residues.[2] Rings A, B, and C are located in the N-terminal region, while rings D and E form a bicyclic structure in the C-terminal part of the molecule.[6] A flexible hinge region, typically comprising residues Asn-Met-Lys, connects the N- and C-terminal domains and is critical for the conformational changes required for pore formation.[7]

Biosynthesis of Nisin

The biosynthesis of nisin is a complex, multi-step process encoded by the nis gene cluster, which includes genes for the precursor peptide, modification enzymes, transport, and immunity.[1] The process begins with the ribosomal synthesis of a precursor peptide, prenisin, which consists of an N-terminal leader sequence and a C-terminal propeptide region.[8]

The leader peptide guides the propeptide through a series of post-translational modifications. The dehydratase NisB catalyzes the dehydration of specific serine and threonine residues in the propeptide to dehydroalanine and dehydrobutyrine, respectively.[2][8] Subsequently, the cyclase NisC facilitates the intramolecular addition of cysteine thiol groups to the dehydro residues, forming the characteristic lanthionine and β-methyllanthionine rings.[8] The fully modified prenisin is then transported across the cell membrane by the ABC transporter NisT.[8] Finally, the leader peptide is cleaved off by the extracellular protease NisP, releasing the mature, active nisin molecule.[8]

Mechanism of Action

Nisin exhibits a dual mechanism of action that targets the bacterial cell envelope, leading to rapid cell death.[3][4]

Lipid II Binding and Inhibition of Cell Wall Synthesis

The primary target of nisin is lipid II, an essential precursor molecule for the synthesis of peptidoglycan, the major component of the bacterial cell wall.[3] The N-terminal region of nisin, specifically rings A and B, forms a "pyrophosphate cage" that recognizes and binds to the pyrophosphate moiety of lipid II with high affinity.[4] This binding sequesters lipid II, preventing its incorporation into the growing peptidoglycan chain and thereby inhibiting cell wall synthesis.[5]

Pore Formation

Upon binding to lipid II, nisin undergoes a conformational change.[9] The flexible hinge region allows the C-terminal domain to insert into the cytoplasmic membrane.[10] Multiple nisin-lipid II complexes then aggregate to form a stable transmembrane pore.[10][11] The stoichiometry of the pore is thought to be composed of eight nisin molecules and four lipid II molecules.[10][11] The formation of these pores leads to the rapid efflux of ions and small cytoplasmic molecules, dissipation of the proton motive force, and ultimately, cell death.[12]

References

- 1. Nisin M: a Bioengineered Nisin A Variant That Retains Full Induction Capacity but Has Significantly Reduced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nisin Variants Generated by Protein Engineering and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights in the Antimicrobial Potential of the Natural Nisin Variant Nisin H - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution structures of nisin A and its two major degradation products determined by n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR studies of lantibiotics. The structure of nisin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nisin Purification from a Cell-Free Supernatant by Electrodialysis in a Circular Economy Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Insights in the Antimicrobial Potential of the Natural Nisin Variant Nisin H [frontiersin.org]

- 10. MICs of Mutacin B-Ny266, Nisin A, Vancomycin, and Oxacillin against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The detection, characterization, and quantification of dominant degradation products of nisin A and Z in selected dairy products by liquid chromatography–high-resolution mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid-II Independent Antimicrobial Mechanism of Nisin Depends On Its Crowding And Degree Of Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of nisin variants

An In-depth Technical Guide to the Discovery and History of Nisin Variants

Introduction

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis and is notable for being the first discovered and most extensively studied lantibiotic.[1][2][3] Its journey began in 1928, the same year penicillin was discovered, when it was identified in fermented milk cultures.[1][4][5] Initially recognized for its ability to inhibit cheese starter cultures, it was later named "nisin" (Group N Streptococcus Inhibitory Substance).[1] Commercially produced since the 1950s, nisin has been approved as a safe food additive (E234) by the FAO/WHO and is used in over 50 countries to prevent spoilage in a variety of food products.[1][4][5][6][7]

Nisin's potent antimicrobial activity is primarily directed against Gram-positive bacteria, including significant foodborne pathogens like Listeria monocytogenes and Clostridium botulinum.[1][5][8] This activity stems from a dual mode of action: it inhibits cell wall synthesis by binding to Lipid II, an essential precursor for peptidoglycan, and it forms pores in the bacterial membrane, leading to cell death.[1][9][10]

The peptide itself is ribosomally synthesized as a 57-amino acid precursor (pre-nisin) which then undergoes extensive post-translational modifications.[1][11] These modifications create unusual amino acids such as lanthionine (B1674491) (Lan), methyllanthionine (MeLan), dehydroalanine (B155165) (Dha), and dehydroaminobutyric acid (Dhb), which are crucial for its structure and function.[2][12] The gene-encoded nature of nisin makes it an ideal candidate for bioengineering, allowing for the creation of novel variants with improved properties.[13][14] This guide provides a comprehensive overview of the discovery of natural nisin variants and the subsequent development of bioengineered analogues, detailing the experimental methodologies and key findings in the field.

Discovery of Natural Nisin Variants

While Nisin A was the first variant to be characterized, genomic mining and screening of diverse environments have led to the discovery of numerous other natural variants.[1][4] These variants, produced by various species of Lactococcus, Streptococcus, and other bacteria, differ primarily in their amino acid sequences, which can influence their antimicrobial spectrum, solubility, and stability.[1][4][6]

-

Nisin A: The archetypal variant, discovered in 1928 and produced by Lactococcus lactis.[1][4][6]

-

Nisin Z: Isolated from L. lactis NIZO 22186, it differs from Nisin A by a single amino acid substitution (His27Asn).[4][6] This change enhances its solubility and diffusion rate at neutral pH.[4][15]

-

Nisin F: Produced by L. lactis F10 isolated from a freshwater catfish, it has two substitutions compared to Nisin A: His27Asn and Ile30Val.[4][6]

-

Nisin Q: Isolated from L. lactis 61-14 from a river in Japan, it features four amino acid changes compared to Nisin A (Ala15Val, Met21Leu, His27Asn, and Ile30Val).[4][6][7]

-

Nisin U and U2: These were the first variants found to be produced by a different genus, Streptococcus uberis.[6][16] They are more distantly related to Nisin A, with 9 and 10 amino acid differences, respectively, and are also three amino acids shorter.[6]

-

Nisin H: The first variant isolated from a mammalian gastrointestinal tract (Streptococcus hyointestinalis), its sequence shares features with both lactococcal and streptococcal nisins.[1][4]

-

Nisin P: Identified through genome mining in Streptococcus gallolyticus subsp. pasteurianus.[4]

-

Nisin O: Discovered in Blautia obeum A2-162, a dominant human gut bacterium.[17][18]

-

Cesin (Nisin J): A short natural variant from Clostridium estertheticum that lacks the C-terminal rings D and E.[9] It kills bacteria by inhibiting cell wall synthesis but does not form pores.[9]

-

Nisin S: A novel variant produced by Ligilactobacillus salivarius isolated from the gastrointestinal tract of pigs.[19]

-

Nisin G and E: More recent discoveries, with Nisin G produced by Streptococcus salivarius and Nisin E by Streptococcus equinus.[20]

The ongoing discovery of new variants from diverse microbiomes highlights the widespread distribution of nisin-like gene clusters and suggests a significant role for these peptides in microbial competition.[1][21]

Bioengineered Nisin Variants

Despite its effectiveness, wild-type nisin possesses limitations such as low solubility and stability at neutral pH, which can restrict its application.[22][23][24] Protein engineering has been employed to overcome these shortcomings and to generate variants with enhanced properties, such as improved activity, a broader antimicrobial spectrum (including against Gram-negative bacteria), and resistance to degradation.[4][14][22]

Common strategies for nisin bioengineering include:

-

Site-Directed Mutagenesis: This technique is used to introduce specific amino acid substitutions at key positions. For example, mutations in the flexible hinge region (connecting the N-terminal and C-terminal domains) have been shown to enhance flexibility and antimicrobial activity.[23] Variants with substitutions like N27K and H31K have demonstrated increased activity against both Gram-positive and Gram-negative pathogens.[13]

-

Random Mutagenesis: This approach creates large libraries of nisin derivatives, which can then be screened for variants with desired improvements.[14] One such effort generated over 8,000 derivatives to identify a variant with enhanced activity against Streptococcus agalactiae.[14]

-

Hybrid Peptide Construction: This involves fusing the lipid II binding domain of nisin with C-terminal motifs from other lantibiotics to create hybrid peptides with novel activities.[14]

These bioengineering efforts have yielded numerous valuable variants, demonstrating the potential to tailor nisin for specific therapeutic and industrial applications.[13][22][23]

Data Presentation

Table 1: Discovery and Characteristics of Selected Natural Nisin Variants

| Variant | Year of Discovery | Producing Organism | Source of Isolation | Key Amino Acid Substitutions (vs. Nisin A) | Reference(s) |

| Nisin A | 1928 | Lactococcus lactis | Fermented milk | - | [1][4][6] |

| Nisin Z | 1991 | Lactococcus lactis | Dairy product | His27Asn | [4][6] |

| Nisin F | 2008 | Lactococcus lactis | Freshwater catfish | His27Asn, Ile30Val | [4][6][25] |

| Nisin Q | 2003 | Lactococcus lactis | River water | Ala15Val, Met21Leu, His27Asn, Ile30Val | [4][6][7] |

| Nisin U | 2006 | Streptococcus uberis | Bovine milk (mastitis) | 9 amino acid differences | [4][6] |

| Nisin U2 | 2006 | Streptococcus agalactiae | Bovine milk (mastitis) | 10 amino acid differences | [6] |

| Nisin H | 2015 | Streptococcus hyointestinalis | Porcine intestine | Multiple differences | [1][4] |

| Nisin O | 2017 | Blautia obeum | Human gastrointestinal tract | Multiple differences | [17] |

| Cesin (J) | 2023 | Clostridium estertheticum | - | Truncated peptide, lacks rings D & E | [9] |

| Nisin S | 2022 | Ligilactobacillus salivarius | Porcine gastrointestinal tract | Multiple differences | [19] |

Table 2: Comparative Antimicrobial Activity (MIC, µM) of Selected Nisin Variants

| Target Pathogen | Nisin A | Nisin Z | Nisin F | Nisin Q | Nisin H | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.78 | - | - | - | 0.19 | [26] |

| Staphylococcus aureus (MRSA) | 6.25 | - | - | - | 0.78 | [26] |

| Staphylococcus aureus 8325-4 | >10 | 10 | 2.5 | >10 | - | [6] |

| Enterococcus faecium ATCC 35667 | 3.12 | - | - | - | 1.56 | [26] |

| Listeria innocua ATCC 33090 | > Nisin Q/Z | More active than A | - | More active than A | - | [6] |

| Bacillus subtilis 168 | 0.39 | - | - | - | 0.19 | [26] |

| Lactococcus lactis HP | 2.5 | 1.25 | 1.25 | 5 | - | [6] |

Note: MIC values can vary between studies due to different experimental conditions. This table provides a comparative summary based on available data.

Experimental Protocols

Protocol 1: Screening for Nisin-Producing Strains

-

Sample Collection: Obtain environmental samples (e.g., dairy products, soil, animal feces).

-

Isolation: Serially dilute the samples and plate them on a suitable growth medium (e.g., M17 agar (B569324) for lactic acid bacteria).

-

Overlay Assay: After incubation and colony formation, overlay the plate with a soft agar seeded with a sensitive indicator strain (e.g., Micrococcus luteus or Lactococcus lactis).

-

Identification of Producers: Incubate the plates again. The presence of a clear zone of inhibition around a colony indicates the production of an antimicrobial substance.

-

Confirmation: Isolate the producer strain. Use PCR with primers specific to nisin-related genes (nisA, nisB, etc.) to confirm it is a nisin variant producer. Sequence the structural gene to identify the variant.

Protocol 2: Purification of Nisin Variants

-

Cultivation: Grow the nisin-producing strain in a suitable liquid medium (e.g., GM17 broth) to a high cell density.[27]

-

Cell Removal: Centrifuge the culture to pellet the cells. The supernatant contains the secreted nisin.

-

pH Adjustment & Precipitation: Adjust the supernatant to pH 3.0 with HCl. Heat to 70°C for 10 minutes to inactivate proteases. Allow cooling and precipitation of proteins overnight at 4°C.

-

Centrifugation: Collect the precipitate containing crude nisin by centrifugation.

-

Chromatography: Re-dissolve the precipitate in a suitable buffer. Purify the nisin variant using a combination of chromatographic techniques, such as ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the purity and mass of the final product using mass spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the purified nisin variant in a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the target bacterial strain to a final concentration of ~5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no nisin) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the target strain (e.g., 37°C) for 18-24 hours.[26]

-

Determination of MIC: The MIC is defined as the lowest concentration of the nisin variant that completely inhibits visible growth of the target bacterium.

Protocol 4: Generation of Bioengineered Nisin Variants (Site-Directed Mutagenesis)

-

Plasmid Isolation: Isolate the plasmid containing the nisin structural gene (nisA) from a suitable host (e.g., Lactococcus lactis).

-

Primer Design: Design PCR primers that contain the desired mutation (codon change) for the target amino acid position.

-

Mutagenesis PCR: Perform PCR using the isolated plasmid as a template and the mutagenic primers. This creates a new plasmid containing the mutated nisA gene.

-

Template Removal: Digest the original, non-mutated template plasmid using the DpnI enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: Transform a suitable expression host (e.g., a nisin-negative L. lactis strain or E. coli) with the mutated plasmid.[14][23]

-

Expression and Verification: Culture the transformed host to express the nisin variant. Purify the peptide and verify the mutation and its effect on antimicrobial activity using the protocols described above.

Mandatory Visualizations

Timeline of Natural Nisin Variant Discovery

Caption: A timeline showing the discovery of major natural nisin variants.

General Workflow for Bioengineering Nisin Variants

Caption: A generalized workflow for creating and testing bioengineered nisin variants.

Nisin's Dual Mode of Action Signaling Pathway

Caption: Nisin's dual mechanism involving Lipid II binding and pore formation.

Conclusion

From its initial discovery nearly a century ago to the cutting-edge bioengineering of today, nisin has remained a subject of intense scientific interest. The unearthing of numerous natural variants has not only expanded our understanding of its structure-function relationships but has also provided a rich template for protein engineering.[1][3] The ability to rationally design and produce nisin variants with enhanced stability, solubility, and antimicrobial spectra opens up new possibilities for its use beyond food preservation.[13][14][22] As antibiotic resistance continues to be a major global health threat, the development of potent, next-generation nisin-based therapeutics for clinical and veterinary applications represents a promising and critical area of future research.[1][14]

References

- 1. After a century of nisin research - where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nisin - Wikipedia [en.wikipedia.org]

- 3. After a century of nisin research - where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The journey of nisin development in China, a natural-green food preservative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioengineering of a Nisin A‐producing Lactococcus lactis to create isogenic strains producing the natural variants Nisin F, Q and Z - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. ijcrr.com [ijcrr.com]

- 13. researchgate.net [researchgate.net]

- 14. Engineering of Nisin as a Means for Improvement of Its Pharmacological Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of a novel lantibiotic nisin O from Blautia obeum A2-162, isolated from the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a novel lantibiotic nisin O from Blautia obeum A2-162, isolated from the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. journals.asm.org [journals.asm.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Nisin Variants Generated by Protein Engineering and Their Properties | MDPI [mdpi.com]

- 23. Nisin Variants Generated by Protein Engineering and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Insights in the Antimicrobial Potential of the Natural Nisin Variant Nisin H [frontiersin.org]

- 27. How is Nisin produced?-Dacheng Pharma [dachengpharma.com]

The Nisin Biosynthesis Pathway in Lactococcus lactis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nisin, a potent antimicrobial peptide produced by Lactococcus lactis, has garnered significant interest in the food preservation and pharmaceutical industries due to its broad spectrum of activity against Gram-positive bacteria. This technical guide provides an in-depth exploration of the intricate biosynthesis pathway of nisin, tailored for researchers, scientists, and drug development professionals. We delve into the genetic organization of the nisin biosynthesis gene cluster, the enzymatic machinery responsible for its complex post-translational modifications, the dedicated transport system for its secretion, and the elegant two-component regulatory network that governs its production. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for studying the pathway, and utilizes Graphviz diagrams to visualize the complex biological processes, offering a comprehensive resource for understanding and harnessing the power of nisin.

Introduction

Nisin is a member of the lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. These thioether cross-links are crucial for its structure and antimicrobial activity. The biosynthesis of nisin in Lactococcus lactis is a multi-step process orchestrated by a dedicated set of genes organized in a cluster. A thorough understanding of this pathway is essential for its potential optimization for industrial production and for the bioengineering of novel antimicrobial agents.

The Nisin Biosynthesis Gene Cluster

The genetic blueprint for nisin production is encoded within the nis gene cluster, which comprises 11 genes: nisA, nisB, nisT, nisC, nisI, nisP, nisR, nisK, nisF, nisE, and nisG. These genes are organized into operons and are responsible for precursor peptide synthesis, modification, transport, regulation, and immunity.

Table 1: Genes of the Nisin Biosynthesis Cluster and Their Functions

| Gene | Protein | Function |

| nisA | NisA | Precursor peptide of nisin, consisting of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.[1] |

| nisB | NisB | Dehydratase that converts serine and threonine residues in the NisA core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb).[2] |

| nisC | NisC | Cyclase that catalyzes the stereospecific addition of cysteine thiols to Dha and Dhb, forming lanthionine and methyllanthionine rings.[2] |

| nisT | NisT | ABC transporter responsible for the secretion of the modified prenisin across the cytoplasmic membrane.[2] |

| nisP | NisP | Extracellular serine protease that cleaves off the leader peptide from the secreted prenisin, releasing the active nisin molecule.[2] |

| nisR | NisR | Response regulator of the two-component system; upon phosphorylation by NisK, it activates the transcription of nisin biosynthesis genes.[3] |

| nisK | NisK | Sensor histidine kinase of the two-component system; it detects extracellular nisin and autophosphorylates.[3] |

| nisI | NisI | Lipoprotein that provides immunity to the producing cell by an unknown mechanism.[4] |

| nisF | NisF | Component of an ABC transporter (with NisE and NisG) that confers immunity to nisin. |

| nisE | NisE | Component of an ABC transporter (with NisF and NisG) that confers immunity to nisin. |

| nisG | NisG | Component of an ABC transporter (with NisF and NisE) that confers immunity to nisin. |

The Nisin Biosynthesis Pathway

The biosynthesis of nisin can be divided into four main stages: ribosomal synthesis of the precursor peptide, post-translational modification, transport, and proteolytic activation.

Ribosomal Synthesis of the Precursor Peptide (NisA)

The journey of nisin begins with the ribosomal synthesis of the precursor peptide, NisA, a 57-amino-acid polypeptide.[5] NisA consists of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition signal for the modification enzymes and the transporter, ensuring that only NisA is processed and secreted.

Post-Translational Modification: Dehydration and Cyclization

Following ribosomal synthesis, the NisA core peptide undergoes extensive post-translational modifications, which are the hallmark of lantibiotics. This process is carried out by a membrane-associated complex of enzymes.

-

Dehydration by NisB: The dehydratase NisB catalyzes the dehydration of specific serine and threonine residues within the NisA core peptide to form 2,3-didehydroalanine (Dha) and (Z)-2,3-didehydrobutyrine (Dhb), respectively.[2] This reaction is ATP-dependent.[6]

-

Cyclization by NisC: The cyclase NisC then catalyzes the intramolecular Michael-type addition of cysteine thiol groups to the dehydroamino acids.[2] This stereospecific reaction results in the formation of five characteristic thioether rings: one lanthionine (Ala-S-Ala) and four β-methyllanthionine (Abu-S-Ala) rings. The formation of these rings is crucial for the structural integrity and biological activity of nisin.

Subcellular Localization of the Biosynthesis Machinery

Recent studies using fluorescence microscopy have revealed the subcellular localization of the nisin biosynthesis machinery. NisA, NisB, and NisC are predominantly localized at the cell poles, with a preference for the old pole, where they form a modification complex.[7] In contrast, the transporter NisT is uniformly distributed in the cytoplasmic membrane. This suggests a model where the precursor peptide is fully modified at the cell pole before being secreted by NisT, which may be recruited to the site of modification.

Transport and Activation

Once fully modified, the prenisin is transported out of the cell by the dedicated ABC transporter, NisT.[2] The final step in the biosynthesis pathway is the proteolytic cleavage of the leader peptide from the secreted, modified prenisin. This is accomplished by the extracellular serine protease, NisP, resulting in the release of the mature, biologically active nisin molecule.[2]

Regulation of Nisin Biosynthesis

The production of nisin is tightly regulated by a two-component signal transduction system composed of the sensor histidine kinase NisK and the response regulator NisR.[3]

-

Sensing of Extracellular Nisin: NisK, a transmembrane protein, senses the presence of mature nisin in the extracellular environment.[3]

-

Signal Transduction: Upon binding nisin, NisK autophosphorylates a conserved histidine residue. The phosphate (B84403) group is then transferred to a specific aspartate residue on the response regulator, NisR.[3]

-

Transcriptional Activation: Phosphorylated NisR acts as a transcriptional activator, binding to the promoter regions of the nisA and nisF operons, thereby upregulating the expression of the genes required for nisin biosynthesis and immunity.[3] This creates a positive feedback loop, as the newly synthesized nisin can further induce its own production.

Quantitative Data

Table 2: Kinetic Constants for the Interaction of NisB with Prenisin Derivatives [7]

| Peptide | kon (M-1s-1) | koff (s-1) | KD (µM) |

| Unmodified Prenisin | 1.2 ± 0.4 x 104 | 0.0117 ± 0.0014 | 1.05 ± 0.25 |

| Dehydrated Prenisin | 5.1 ± 1.4 x 104 | 0.0149 ± 0.0019 | 0.31 ± 0.07 |

| Fully Modified Prenisin | Not determined | >0.3 | 10.5 ± 1.7 |

Table 3: Nisin Production in Lactococcus lactis in Different Media [8]

| Medium | Nisin Activity (AU/L) |

| M17 Broth | <0.01 |

| MRS Broth | <0.01 |

| M17 with 0.14% Sucrose | 7.5 |

| M17 diluted with nonfat milk (1:1) | 142.5 |

| 25% Milk + 25% M17 | Highest levels |

| 25% Milk + 25% MRS | Highest levels |

Experimental Protocols

Agar (B569324) Diffusion Bioassay for Nisin Quantification

This protocol is adapted from established methods for quantifying nisin activity.[1][9][10]

-

Indicator Strain Preparation: Culture Micrococcus luteus in Nutrient Broth (NB) medium (10 g/L peptones, 1 g/L beef extract, 2 g/L yeast extract, 5 g/L sodium chloride, pH 6.8) for 24 hours.

-

Assay Plate Preparation: Prepare NB medium with 0.75% Bacto agar and 1% Tween 20. After autoclaving and cooling to approximately 45-50°C, inoculate the agar with 1% of the overnight M. luteus culture (approximately 108 CFU/mL). Pour the inoculated agar into sterile petri dishes and allow to solidify.

-

Sample and Standard Preparation: Prepare a stock solution of a nisin standard (e.g., 1000 IU/mL) in 0.02 N HCl. Create a serial dilution of the nisin standard to generate a standard curve. Prepare dilutions of the experimental samples.

-

Assay: Create wells (e.g., 3-5 mm in diameter) in the solidified agar plates. Add a fixed volume (e.g., 20-50 µL) of the nisin standards and samples to the wells.

-

Incubation: For improved sensitivity, pre-diffuse the plates at 4°C for 24 hours.[9] Subsequently, incubate the plates at 30°C for 18-24 hours.

-

Quantification: Measure the diameter of the zones of inhibition around the wells. Plot the diameter of the inhibition zones of the standards against the logarithm of the nisin concentration to generate a standard curve. Use the standard curve to determine the nisin concentration in the unknown samples.

Western Blot Analysis of His-tagged NisA

This protocol is a synthesized procedure based on general Western blotting protocols and specifics for His-tagged proteins and nisin.[11][12]

-

Sample Preparation: Harvest L. lactis cells expressing His-tagged NisA by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Lyse the cells by sonication or other appropriate methods. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Mix the protein lysate with 2x Laemmli sample buffer and boil for 5-10 minutes. Load 10-50 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the His-tag (e.g., anti-polyHistidine antibody) diluted in blocking buffer (typically 1:1000 to 1:10,000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.

Co-Immunoprecipitation (Co-IP) of the Nisin Biosynthesis Complex

This protocol provides a general framework for Co-IP, which should be optimized for the specific proteins of interest within the nisin biosynthesis complex.[13]

-

Cell Lysis: Grow L. lactis cells expressing tagged versions of the proteins of interest (e.g., His-tagged NisB and FLAG-tagged NisC). Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1-2 hours at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody against one of the tagged proteins (e.g., anti-FLAG antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other protein of interest (e.g., anti-His antibody) to confirm the interaction.

Conclusion

The biosynthesis of nisin in Lactococcus lactis is a remarkable example of complex molecular engineering in bacteria. The coordinated action of the nis gene products results in the production of a highly modified and potent antimicrobial peptide. This technical guide has provided a comprehensive overview of this pathway, from the genetic level to the final active molecule. The detailed information on the gene cluster, enzymatic functions, regulatory mechanisms, and experimental methodologies presented herein serves as a valuable resource for researchers seeking to further unravel the intricacies of nisin biosynthesis and for professionals in drug development aiming to leverage this natural antimicrobial for novel therapeutic applications. Future research focusing on the precise kinetic parameters of the modification enzymes and the structural elucidation of the entire biosynthesis complex will undoubtedly pave the way for the rational design of new and improved lantibiotics.

References

- 1. Bioengineering of a Lactococcus lactis subsp. lactis strain enhances nisin production and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of essential catalytic residues of the cyclase NisC involved in the biosynthesis of nisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NisI Maturation and Its Influence on Nisin Resistance in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterologous expression and purification of nisa, the precursor peptide of lantibiotic nisin from lactococcus lactis [acikerisim.uludag.edu.tr]

- 6. In vitro activity of the nisin dehydratase NisB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate Recognition and Specificity of the NisB Protein, the Lantibiotic Dehydratase Involved in Nisin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of nisin by Lactococcus lactis in media with skimmed milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of agar diffusion bioassay for nisin quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modeling development of inhibition zones in an agar diffusion bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. cube-biotech.com [cube-biotech.com]

- 13. Isolation and Analysis of the Nisin Biosynthesis Complex NisBTC: further Insights into Their Cooperative Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nisin Immunity Mechanisms in Producer Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sophisticated immunity mechanisms that nisin-producing strains of Lactococcus lactis employ for self-protection. Nisin, a potent lantibiotic with significant applications in food preservation and potential as a therapeutic agent, would be lethal to the producer organism without these specialized defense systems. This document details the key molecular players, their mechanisms of action, quantitative data on their efficacy, and the experimental protocols used to elucidate these functions.

Core Immunity Components: A Two-Tiered Defense

Nisin-producing strains of Lactococcus lactis possess a robust, two-pronged immunity system encoded by the nis gene cluster. This system comprises two primary components that work synergistically to provide a high level of resistance: the lipoprotein NisI and the ATP-binding cassette (ABC) transporter NisFEG.[1][2] When both components are expressed, the producer strain can withstand nisin concentrations up to approximately 750 nM.[2][3] When expressed individually, each component provides only 10-30% of the full immunity level, highlighting their cooperative nature.[2][3]

NisI: The Intercepting Lipoprotein

NisI is a 25.8 kDa lipoprotein anchored to the outer leaflet of the cytoplasmic membrane.[4] Its primary role is to intercept nisin molecules at the cell surface, preventing them from reaching their target, Lipid II, a crucial precursor for cell wall biosynthesis.[5] NisI achieves this through direct and specific binding to nisin.[1][6] The C-terminal domain of NisI is crucial for this interaction and specificity.[6][7] Deletion of the C-terminal 22 amino acids of NisI leads to a significant reduction in immunity.[4]

Interestingly, a portion of NisI can be found in a lipid-free, secreted form in the extracellular environment. This secreted NisI may act as a first line of defense, neutralizing nisin before it reaches the cell.[3] Another fascinating aspect of NisI-mediated immunity is the induction of cell clustering in the presence of nisin, which is thought to form a protective barrier, further shielding the cells.[4]

NisFEG: The ABC Transporter Efflux Pump

The NisFEG complex is an ABC transporter responsible for actively expelling nisin molecules from the cell membrane.[1][8] This efflux mechanism reduces the local concentration of nisin at its site of action, thereby preventing pore formation and disruption of the membrane potential.[3][8] The NisFEG transporter is composed of three protein subunits: NisF, the nucleotide-binding domain (NBD) that hydrolyzes ATP to power transport, and NisE and NisG, the transmembrane domains (TMDs) that form the translocation channel.[9] The functionality of NisFEG is strictly dependent on ATP hydrolysis, as mutations abolishing this activity eliminate the provided immunity.[8] The transporter specifically recognizes the C-terminal region of nisin, as deletions in this part of the nisin molecule reduce the efficiency of the immunity conferred by NisFEG.[8]

Quantitative Analysis of Nisin Immunity

The efficacy of the nisin immunity components has been quantified through various experimental approaches. The following tables summarize key quantitative data, providing a comparative view of the different elements of the immunity system.

Table 1: Nisin Susceptibility of Lactococcus lactis Strains

| Strain Description | Nisin Immunity Genes Present | IC50 (nM) of Nisin | Fold Increase in Immunity (compared to sensitive strain) | Reference |

| Sensitive Strain (e.g., NZ9000Erm) | None | 9 ± 0.7 | 1 | [9] |

| Strain Expressing NisI | nisI | 73 ± 10 | 8-10 | [3] |

| Strain Expressing NisFEG | nisFEG | 59 ± 3.7 | 7-8 | [9][10] |

| Strain Expressing Truncated NisI (Δ22 C-terminal amino acids) | nisIΔ22 | 22 | ~2.4 | [3] |

| Producer Strain | nisI and nisFEG | ~750 | >80 | [3] |

Table 2: Binding Affinity of NisI for Nisin

| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |

| Mature NisI (Lipid-free) and Nisin | Surface Plasmon Resonance (SPR) | 1.65 µM | [7] |

| Pre-NisI (with signal peptide) and Nisin | Surface Plasmon Resonance (SPR) | 4.61 µM | [7] |

| Nisin and Lipid II | Not specified | 2 x 107 M-1 (Association Constant) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize nisin immunity mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is fundamental for quantifying the susceptibility of bacterial strains to nisin.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A serial dilution of nisin is prepared and inoculated with a standardized bacterial suspension.

Protocol:

-

Preparation of Nisin Stock Solution: Prepare a stock solution of nisin in an appropriate solvent (e.g., 0.02 M HCl) and sterilize by filtration.

-

Bacterial Inoculum Preparation:

-

Culture the Lactococcus lactis strain to be tested overnight in a suitable broth medium (e.g., M17 broth supplemented with 0.5% glucose - GM17).

-

Dilute the overnight culture in fresh broth to a standardized optical density (OD) at 600 nm, typically corresponding to a specific colony-forming unit (CFU)/mL.

-

-

Microtiter Plate Assay:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the nisin stock solution in broth.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without nisin) and a negative control (broth without bacteria).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 30°C for L. lactis) for 16-24 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of nisin in a well that shows no visible turbidity (growth) after incubation. This can be assessed visually or by measuring the OD at 600 nm using a microplate reader.[1][12]

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, such as the binding of NisI to nisin.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) can be calculated.

Protocol:

-

Protein Preparation: Purify both the ligand (e.g., nisin) and the analyte (e.g., NisI) to a high degree.

-

Sensor Chip Immobilization:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the ligand (nisin) over the activated surface to allow for covalent immobilization.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the analyte (NisI) over the immobilized ligand surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.[7][13][14]

Nisin-Induced Gene Expression Assay

This assay is used to study the regulation of the nis operon, including the immunity genes, in response to external nisin.

Principle: A reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase) is placed under the control of a nisin-inducible promoter (e.g., PnisA or PnisF). The expression of the reporter gene in a host strain containing the NisRK two-component system is then measured in the presence of varying concentrations of nisin.

Protocol:

-

Construction of the Reporter Strain:

-

Clone the reporter gene downstream of the nisin-inducible promoter in an appropriate expression vector.

-

Transform the resulting plasmid into a suitable L. lactis host strain that expresses the NisR (response regulator) and NisK (histidine kinase) proteins.

-

-

Induction and Measurement:

-

Grow the reporter strain to the mid-exponential phase.

-

Induce the cultures with different concentrations of nisin.

-

After a defined incubation period, measure the reporter gene expression. For GFP, this involves measuring fluorescence at the appropriate excitation and emission wavelengths. For luciferase, a substrate (luciferin) is added, and luminescence is measured.

-

-

Data Analysis: Correlate the level of reporter gene expression with the concentration of nisin to determine the induction profile.[2][15]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in nisin immunity.

Caption: The dual nisin immunity pathway in Lactococcus lactis.

Caption: The NisRK two-component system for nisin-induced gene expression.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nisin.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. Bioassay for Nisin in Milk, Processed Cheese, Salad Dressings, Canned Tomatoes, and Liquid Egg Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lantibiotic Immunity: Inhibition of Nisin Mediated Pore Formation by NisI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Defense Systems against the Lantibiotic Nisin: Function of the Immunity Protein NisI and the Resistance Protein NSR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C terminus of NisI provides specificity to nisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Solution Structure of the Lantibiotic Immunity Protein NisI and Its Interactions with Nisin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NisI Maturation and Its Influence on Nisin Resistance in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The C-terminus of nisin is important for the ABC transporter NisFEG to confer immunity in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The C-terminus of nisin is important for the ABC transporter NisFEG to confer immunity in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Specific binding of nisin to the peptidoglycan precursor lipid II combines pore formation and inhibition of cell wall biosynthesis for potent antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microplate Bioassay for Nisin in Foods, Based on Nisin-Induced Green Fluorescent Protein Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

natural variants of nisin and their properties

An In-depth Technical Guide to the Natural Variants of Nisin and Their Properties

Introduction

Nisin is a member of the lantibiotic family of antimicrobial peptides, characterized by the presence of unusual amino acids such as dehydroalanine, dehydrobutyrine, and lanthionine (B1674491) rings.[1][2] Produced by certain strains of Lactococcus lactis, it exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its efficacy and safety have led to its widespread use as a food preservative.[1][3] Beyond its application in the food industry, nisin and its variants are gaining interest in the biomedical field for their potential to combat antibiotic-resistant pathogens.[2][4] This guide provides a detailed overview of the known natural variants of nisin, their distinct properties, the experimental protocols used for their characterization, and the underlying molecular mechanisms of their action and regulation.

Natural Variants of Nisin

Several natural variants of nisin have been identified, each with unique structural and functional characteristics. The most common are nisin A and nisin Z, which differ by a single amino acid substitution.[5] Other naturally occurring variants include nisin F, Q, H, J, U, P, and the recently discovered cesin.[5][6] These variants exhibit differences in their antimicrobial spectra and potency.

Properties of Natural Nisin Variants

The antimicrobial activity of nisin variants is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The stability of these variants under different pH and temperature conditions is also a critical factor for their application.

Antimicrobial Activity

The following table summarizes the reported MIC values for different nisin variants against a selection of pathogenic bacteria.

| Nisin Variant | Target Organism | MIC (μM) | Reference Strain(s) |

| Nisin A | Methicillin-susceptible S. aureus (MSSA) | 0.78 | |

| Nisin A | Methicillin-resistant S. aureus (MRSA) | 6.25 | |

| Nisin H | Methicillin-susceptible S. aureus (MSSA) | 0.19 | |

| Nisin H | Methicillin-resistant S. aureus (MRSA) | 0.78 | |

| Nisin H F1I | Methicillin-susceptible S. aureus (MSSA) | 0.19 | |

| Nisin H F1I | Methicillin-resistant S. aureus (MRSA) | 0.78 |

Physicochemical Stability

The stability of nisin is highly dependent on pH, with optimal stability observed under acidic conditions.[8][9] At neutral or alkaline pH, the stability of nisin decreases, which can impact its antimicrobial efficacy.[8][9]

| Nisin Variant | Condition | Stability |

| Nisin A | pH 2, autoclaved at 121°C | Stable.[8] |

| Nisin A | pH 11, 63°C for 30 min | Complete inactivation.[8] |

| Nisin A, P, H | Stored at various pH for 24, 48, 72h | Generally more stable at lower pH values, with activity decreasing over time at higher pH.[10] |

Experimental Protocols

Nisin Purification

1. Cation Exchange Chromatography: [11]

-

Principle: This technique separates molecules based on their net surface charge. Nisin is a cationic peptide and binds to a negatively charged stationary phase.

-

Methodology:

-

A commercial nisin preparation (e.g., containing ~2.5% w/w nisin) is dissolved and subjected to SP Sepharose cation exchange chromatography.

-

A stepwise elution is performed using increasing concentrations of NaCl (e.g., 200 mM, 400 mM, 600 mM, 800 mM, and 1 M).

-

Fractions are collected and analyzed by Tricine-SDS-PAGE to identify those containing purified nisin.

-

Protein bands are visualized using silver staining.

-

2. Immunoaffinity Chromatography: [12]

-

Principle: This method utilizes the specific binding of an antibody to its antigen for purification.

-

Methodology:

-

Anti-nisin A monoclonal antibodies are coupled to an N-hydroxysuccinimide-activated Sepharose column.

-

Culture supernatant from a nisin-producing strain (e.g., L. lactis BB24) is adjusted to pH 7.4 and passed through the column.

-

The column is washed to remove unbound proteins.

-

Bound nisin is eluted from the column.

-

The purity and activity of the eluted nisin are assessed.

-

3. Salting-Out: [13]

-

Principle: This method relies on the principle that the solubility of proteins decreases at high salt concentrations.

-

Methodology:

-

Nisin is produced in a suitable medium (e.g., whey permeate-based medium).

-

The cell-free culture supernatant is subjected to a salting-out procedure.

-

This process can yield a powder with a high concentration of nisin, effectively removing impurities like lactic acid, NaCl, and lactose.

-

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method: [14][15]

-

Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid medium.

-

Methodology:

-

A two-fold serial dilution of nisin is prepared in a suitable buffer (e.g., 0.01 M citric acid, pH 3.4).[14]

-

Overnight bacterial cultures are diluted to a final concentration of approximately 1 x 105 CFU/mL.[14]

-

In a 96-well microplate, the bacterial suspension is added to the wells containing the serially diluted nisin.

-

The microplate is incubated at 37°C for 24 hours.[14]

-

The MIC is determined as the lowest concentration of nisin that completely inhibits visible bacterial growth.

-

2. Agar (B569324) Well Diffusion Assay: [16]

-

Principle: The antimicrobial agent diffuses from a well through the agar, and the extent of microbial growth inhibition is measured.

-

Methodology:

-

An overnight culture of the indicator strain is inoculated into soft agar medium and poured into a Petri dish.

-

Wells are made in the agar, and a specific volume of the nisin-containing solution is added to each well.

-

The plates are incubated, and the diameter of the inhibition zone around each well is measured.

-

3. Etest: [15]

-

Principle: The Etest uses a predefined gradient of the antimicrobial agent on a plastic strip to determine the MIC.

-

Methodology:

-

An exponentially growing bacterial culture is diluted in soft agar and spread onto an agar plate.

-

An Etest strip is placed on the agar surface.

-

The plate is incubated at 37°C for 24 to 48 hours.

-

The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.

-

Stability Assays

1. pH and Temperature Stability: [9]

-

Principle: This assay evaluates the residual activity of nisin after incubation under different pH and temperature conditions.

-

Methodology:

-

Nisin solutions are prepared at different pH values.

-

The solutions are incubated at various temperatures (e.g., 20°C, 37°C, 75°C) for different time intervals.

-

At each time point, the residual nisin concentration is determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

The biological activity of the remaining nisin is assessed using an agar diffusion assay against a sensitive indicator strain, such as Micrococcus flavus.

-

Signaling Pathways and Mechanism of Action

Nisin Biosynthesis Autoregulation

The biosynthesis of nisin is a tightly regulated process involving a two-component signal transduction system, NisK and NisR.[17][18] Extracellular nisin acts as a signaling molecule, inducing its own synthesis in a positive feedback loop.[17][18]

Caption: Autoregulation of nisin biosynthesis via the NisK-NisR two-component system.

Dual Mechanism of Action

Nisin exerts its antimicrobial effect through a dual mechanism that targets the bacterial cell envelope.[19][20] It inhibits cell wall synthesis by binding to Lipid II, a crucial precursor for peptidoglycan synthesis, and it forms pores in the cell membrane, leading to cell death.[19][21]

Caption: Dual mechanism of action of nisin targeting the bacterial cell envelope.

Conclusion

The natural variants of nisin represent a diverse group of antimicrobial peptides with significant potential for various applications. Their differing antimicrobial spectra and physicochemical properties underscore the importance of continued research into their structure-function relationships. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of these and other novel antimicrobial peptides. A thorough understanding of the biosynthesis and mechanism of action of nisin variants is crucial for harnessing their full potential in the development of new therapeutics and food preservation strategies.

References

- 1. ijcrr.com [ijcrr.com]

- 2. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biquantumarc.com [biquantumarc.com]

- 4. Frontiers | Insights in the Antimicrobial Potential of the Natural Nisin Variant Nisin H [frontiersin.org]

- 5. Nisin Variants Generated by Protein Engineering and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Insights in the Antimicrobial Potential of the Natural Nisin Variant Nisin H - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating the antimicrobial activity of Nisin, Lysozyme and Ethylenediaminetetraacetate incorporated in starch based active food packaging film - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Easy and Rapid Purification of Highly Active Nisin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Simple Method for the Purification of Nisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Antilisterial Activity of Nisin-Like Bacteriocin-Producing Lactococcus lactis subsp. lactis Isolated from Traditional Sardinian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Autoregulation of Nisin Biosynthesis in Lactococcus lactis by Signal Transduction (*) | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unlocking the Potential: A Technical Guide to Nisin's Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, has long been recognized for its potent activity against a wide range of Gram-positive bacteria. Its dual mechanism of action—inhibiting cell wall synthesis and forming pores in the cell membrane—has made it a valuable biopreservative in the food industry and a subject of interest for clinical applications.[1][2][3] However, its efficacy against Gram-negative bacteria has historically been considered limited. This is primarily due to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing nisin from reaching its target, lipid II, located in the inner membrane.[1][2][4][5][6]

This technical guide provides an in-depth exploration of the strategies being developed to overcome this limitation and unlock the therapeutic potential of nisin against Gram-negative pathogens. We will delve into the mechanisms of action, present quantitative data on enhanced efficacy, detail key experimental protocols, and visualize the complex interactions and workflows involved.

The Gram-Negative Barrier: Why Nisin's Activity is Limited

Nisin exerts its bactericidal effect through a two-pronged attack on Gram-positive bacteria:

-

Lipid II Binding: Nisin's N-terminal rings bind with high affinity to Lipid II, a crucial precursor for peptidoglycan synthesis. This interaction sequesters Lipid II, thereby inhibiting cell wall construction.[1][2][5]

-

Pore Formation: After binding to Lipid II, multiple nisin molecules can insert into the cytoplasmic membrane, forming pores. This leads to the efflux of essential ions and molecules, causing cell death.[1][2][5]

In Gram-negative bacteria, the entire cell is enveloped by an outer membrane (OM), a complex structure rich in lipopolysaccharides (LPS). This OM effectively shields the inner membrane and the periplasmic space (where Lipid II is located) from external threats like nisin.[1][2][5] Nisin's size, charge, and hydrophobicity prevent its efficient passage through this barrier.[1] In fact, the cationic nature of nisin can lead it to bind electrostatically to the anionic surface of the OM, paradoxically stabilizing the membrane rather than disrupting it.[1][4]

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Biopreservatives against foodborne bacteria: combined effect of nisin and nanoncapsulated curcumin and co-encapsulation of nisin and curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Potentiating the Activity of Nisin against Escherichia coli [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Nisin's Interaction with the Bacterial Cell Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, stands as a well-characterized lantibiotic with a potent and dual mechanism of action against a broad spectrum of Gram-positive bacteria.[1] Its efficacy stems from its ability to disrupt the integrity of the bacterial cell membrane and inhibit cell wall synthesis, both of which are initiated by a specific interaction with Lipid II, an essential precursor in peptidoglycan biosynthesis.[2][3] This technical guide provides an in-depth exploration of the molecular interactions between nisin and the bacterial cell membrane, offering a comprehensive overview of the binding kinetics, pore formation process, and subsequent cellular consequences. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of microbiology, antimicrobial development, and membrane biophysics.

The Dual Mechanism of Nisin: A Symphony of Disruption

Nisin's bactericidal activity is not attributed to a single event but rather a coordinated assault on the bacterial cell envelope. This dual mechanism, which contributes to its high potency and the low frequency of resistance development, involves two primary actions:

-

Inhibition of Cell Wall Synthesis: Nisin effectively halts the construction of the bacterial cell wall by sequestering Lipid II.[3][4] The N-terminal region of nisin specifically recognizes and binds to the pyrophosphate moiety of Lipid II, preventing its incorporation into the growing peptidoglycan chain.[3][5][6] This action alone is sufficient to impede bacterial growth and division.

-

Pore Formation: Following the initial binding to Lipid II, nisin molecules oligomerize to form pores in the cytoplasmic membrane.[7][8] This pore formation is a critical step that leads to the rapid dissipation of the proton motive force, efflux of essential ions and metabolites, and ultimately, cell death.[5][9]

The interplay between these two mechanisms creates a synergistic effect, making nisin a highly effective antimicrobial agent.

The Central Role of Lipid II: The Achilles' Heel of Bacteria

Lipid II serves as the specific docking molecule for nisin on the bacterial membrane.[7][10] This interaction is paramount for both of nisin's killing mechanisms. The high affinity and specificity of nisin for Lipid II are attributed to the formation of a "pyrophosphate cage" by the A and B rings of nisin's N-terminus around the pyrophosphate group of Lipid II.[1][3] This initial binding event is the catalyst for all subsequent disruptive activities. The fact that Lipid II is an essential and highly conserved component of bacterial cell wall synthesis makes it an ideal target for antimicrobial action, as mutations that would confer resistance are less likely to be viable.[1]

The Architecture of Destruction: Nisin-Lipid II Pore Complex

The formation of pores in the bacterial membrane is a dynamic process involving the cooperative assembly of multiple nisin and Lipid II molecules. The currently accepted stoichiometry for a stable pore is a complex of eight nisin molecules and four Lipid II molecules.[3][5][11] The diameter of these pores is estimated to be between 2 and 2.5 nanometers, large enough to allow the passage of ions and small cytoplasmic molecules like amino acids and ATP.[7][10]

The process of pore formation can be summarized in the following steps:

-

Initial Binding: The N-terminal domain of nisin binds to the pyrophosphate group of a Lipid II molecule anchored in the membrane.[5]

-

Conformational Change and Insertion: This binding event induces a conformational change in nisin, facilitating the insertion of its C-terminal region into the hydrophobic core of the membrane.[5][12]

-

Oligomerization: Multiple nisin-Lipid II complexes then aggregate within the membrane.[2]

-

Pore Assembly: The final pore structure is formed by the arrangement of these complexes, with the hydrophobic C-terminal regions of nisin lining the pore channel.[13]

This process is influenced by the membrane potential, with a trans-negative potential facilitating the insertion and pore-forming activity of nisin.[14]

Cellular Ramifications of Nisin Interaction

The formation of pores and the inhibition of cell wall synthesis trigger a cascade of detrimental effects within the bacterial cell:

-

Membrane Depolarization: The unregulated flow of ions through the nisin-induced pores leads to a rapid collapse of the membrane potential.[9][14]

-

Efflux of Cellular Contents: Essential ions, amino acids, and ATP leak out of the cell, disrupting cellular metabolism and homeostasis.[4][9]

-

Cell Shrinkage: The loss of intracellular components results in a noticeable decrease in cell volume.[15]

-

DNA Condensation: A striking consequence observed in some bacteria, such as Staphylococcus aureus, is the condensation of chromosomal DNA, which may interfere with DNA replication and segregation.[15]

These combined effects overwhelm the bacterial cell's ability to maintain its integrity and function, leading to rapid cell death.[15]

Quantitative Data on Nisin-Membrane Interaction

The following tables summarize key quantitative parameters related to nisin's interaction with the bacterial cell membrane, compiled from various studies.

| Parameter | Value | Bacterial Strain / Model System | Reference(s) |

| Pore Characteristics | |||

| Pore Diameter | 2 - 2.5 nm | Model membranes | [7][10] |

| Pore Stoichiometry | 8 Nisin : 4 Lipid II | Model systems | [3][5][11] |

| Binding Affinity | |||

| Apparent Binding Constant (Ka) | 6.2 x 105 M-1 (at pH 6.0) | Liposomes from Listeria monocytogenes | [16] |

| Efficacy | |||

| Minimum Inhibitory Concentration (MIC) | 5–300 nM | Various bacterial strains | [2] |

| MIC against MRSA | 2 µg/ml | Methicillin-resistant Staphylococcus aureus | [17] |

| MIC against MSSA | 1 µg/ml | Methicillin-sensitive Staphylococcus aureus | [17] |

| Cellular Effects | |||

| Cell Volume Reduction | ~22% | Staphylococcus aureus | [15] |

| Membrane Surface Potential Neutralization | From -11.6 mV to -5 mV | Bacillus subtilis | [8] |

| Membrane Surface Potential Neutralization | From -20 mV to -12 mV | Escherichia coli | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the interaction of nisin with bacterial cell membranes.

Black Lipid Membrane (BLM) Electrophysiology

This technique is used to study the formation and properties of single ion channels or pores in an artificial lipid bilayer.

Protocol Overview:

-

BLM Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans). The lipid composition can be tailored to mimic bacterial membranes (e.g., DiphPC).

-

Nisin and Lipid II Addition: Nisin is added to the cis compartment, and if studying the Lipid II-dependent mechanism, Lipid II is incorporated into the membrane-forming lipid solution.

-

Voltage Application and Current Measurement: A voltage is applied across the membrane, and the resulting ionic current is measured using sensitive amplifiers.

-

Data Analysis: The recordings are analyzed to determine the conductance, ion selectivity, and lifetime of the nisin-induced pores. The stepwise increases in current correspond to the opening of individual pores.

Membrane Permeabilization Assays

These assays are used to assess the ability of nisin to disrupt the integrity of bacterial membranes or model liposomes.

a) SYTOX Green Assay:

This assay utilizes a fluorescent dye that cannot penetrate intact cell membranes.

Protocol Overview:

-

Cell Preparation: Bacterial cells (e.g., Bacillus subtilis) are grown to a specific optical density, harvested, and washed.

-

Incubation: The cells are incubated with SYTOX Green dye.

-

Nisin Treatment: Nisin is added to the cell suspension.

-

Fluorescence Measurement: If nisin forms pores, the dye enters the cells and binds to nucleic acids, resulting in a significant increase in fluorescence, which is measured over time using a fluorometer.

b) Carboxyfluorescein (CF) Leakage Assay:

This assay uses a self-quenching fluorescent dye encapsulated within liposomes.

Protocol Overview:

-

Liposome (B1194612) Preparation: Liposomes of a desired lipid composition (e.g., derived from Listeria monocytogenes) are prepared with a high concentration of encapsulated CF.

-

Nisin Addition: Nisin is added to the liposome suspension.

-

Leakage Measurement: The leakage of CF from the liposomes into the external medium causes dequenching and an increase in fluorescence, which is monitored over time.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.

Protocol Overview:

-

Sample Preparation: A solution of Lipid II (or its analogues) is placed in the sample cell of the calorimeter, and a solution of nisin is loaded into the injection syringe.

-

Titration: The nisin solution is injected in small aliquots into the Lipid II solution.

-